Dimefline-d6 Hydrochloride
Description
Principles of Deuteration in Pharmaceutical and Biochemical Investigations
Deuteration involves the specific replacement of one or more hydrogen atoms (protium, ¹H) in a molecule with deuterium (B1214612) atoms (²H or D). wikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency compared to the carbon-hydrogen (C-H) bond due to the twofold greater mass of deuterium. nih.govrsc.org This increased bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. portico.orgnih.gov
In pharmaceutical and biochemical research, this effect is particularly significant. The metabolism of many drugs is mediated by enzymes, such as the cytochrome P450 (CYP) family, and often involves the breaking of C-H bonds. nih.govnih.gov By strategically placing deuterium at sites of metabolic activity, the rate of metabolism can be slowed down. wikipedia.orgportico.org This can lead to a longer drug half-life, potentially improving its pharmacokinetic profile. wikipedia.orgresearchgate.net Furthermore, deuterated compounds serve as exceptional internal standards in quantitative bioanalysis. clearsynth.comaptochem.com Their near-identical chemical behavior to the analyte of interest, coupled with their distinct mass, allows for highly accurate and precise measurements by compensating for variations during sample preparation and analysis. clearsynth.comaptochem.com
Overview of Dimefline-d6 Hydrochloride as a Specialized Research Reagent
Dimefline is a respiratory stimulant that acts on the central nervous system. patsnap.comwikipedia.org this compound is a deuterated analog of Dimefline Hydrochloride, where six hydrogen atoms have been replaced with deuterium. pharmaffiliates.com Specifically, the deuterium atoms are located on the dimethylamino group. pharmaffiliates.com This isotopic labeling makes this compound a highly valuable tool for researchers.
Its primary application is as an internal standard for the quantitative analysis of Dimefline in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The use of a deuterated internal standard is considered the gold standard in bioanalytical method development, as it helps to correct for matrix effects and variations in instrument response, leading to more robust and reliable data. clearsynth.comlcms.cz In studies investigating the pharmacokinetics (absorption, distribution, metabolism, and excretion) of Dimefline, the use of this compound as an internal standard is crucial for obtaining accurate concentration measurements over time. nih.gov
Physicochemical Profile of this compound
The distinct physicochemical properties of deuterated compounds compared to their non-deuterated counterparts are central to their utility in research. wikipedia.orgnih.gov The introduction of deuterium can lead to subtle but significant changes in properties such as melting point, solubility, and chromatographic behavior. nih.gov
| Property | Value |
| Chemical Name | 8-[(Dimethylamino-d6)methyl]-7-methoxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one Hydrochloride |
| Synonyms | Dimeflin-d6 Hydrochloride, Remeflin-d6 Hydrochloride |
| Molecular Formula | C₂₀H₁₆D₆ClNO₃ |
| Molecular Weight | 365.88 g/mol |
| Appearance | Crystalline solid |
| Storage | 2-8°C Refrigerator |
| Application | Labeled Dimefline for use as an internal standard in research. |
Table generated from data in search result pharmaffiliates.com.
Synthesis and Labeling of this compound
The synthesis of deuterated compounds like this compound is a specialized process that requires careful planning and execution. The goal is to introduce deuterium atoms at specific, stable positions within the molecule.
There are generally two main strategies for the synthesis of stable isotope-labeled compounds. symeres.com The first involves using commercially available deuterated starting materials or reagents, which are then incorporated into the target molecule through a series of chemical reactions. rsc.org The second approach, particularly for deuterium, involves hydrogen/deuterium exchange reactions on the final compound or a late-stage intermediate. symeres.com The synthesis of deuterated amines, for example, can be achieved through various methods, including the use of deuterated precursors. rsc.org For this compound, the deuterium labels are on the dimethylamino group, suggesting the use of a deuterated dimethylamine (B145610) source during the synthesis. pharmaffiliates.com
Applications of this compound in Research
The primary utility of this compound lies in its application as an internal standard in quantitative analytical methods.
Internal Standard in Quantitative Analysis
In quantitative bioanalysis, especially using LC-MS or GC-MS, an internal standard is essential to ensure accuracy and precision. chiron.no An ideal internal standard co-elutes with the analyte and experiences the same variations during sample preparation and analysis, but is distinguishable by the detector. aptochem.com Stable isotope-labeled compounds, such as this compound, are considered the most suitable internal standards because they have nearly identical chemical and physical properties to the analyte (Dimefline) but a different mass-to-charge ratio (m/z). aptochem.comlgcstandards.com
This allows for the correction of:
Matrix Effects: Variations in signal intensity caused by other components in the sample matrix. clearsynth.com
Ionization Variability: Fluctuations in the efficiency of ion formation in the mass spectrometer source. chiron.no
Extraction Recovery: Losses of the analyte during the sample preparation process. nih.gov
By adding a known amount of this compound to each sample, researchers can calculate the concentration of Dimefline based on the ratio of the response of the analyte to the internal standard. This approach significantly improves the robustness and reliability of the analytical method. lcms.cz
Use in Pharmacokinetic Studies
Pharmacokinetics is the study of how a drug moves through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.gov Accurate quantification of the drug in biological fluids like plasma or urine over time is fundamental to these studies. The use of this compound as an internal standard allows for the precise measurement of Dimefline concentrations, which is critical for determining key pharmacokinetic parameters.
| Pharmacokinetic Study Parameter | Role of this compound |
| Bioavailability | Enables accurate measurement of Dimefline in plasma after administration to determine the fraction of the dose that reaches systemic circulation. |
| Metabolism Studies | As an internal standard for quantifying the parent drug (Dimefline) alongside its metabolites, helping to elucidate metabolic pathways. |
| Excretion Studies | Allows for precise quantification of unchanged Dimefline excreted in urine or feces, contributing to the overall mass balance understanding. |
Table compiled from principles described in search results nih.govnih.gov.
Properties
Molecular Formula |
C₂₀H₁₆D₆ClNO₃ |
|---|---|
Molecular Weight |
365.88 |
Synonyms |
8-[(Dimethylamino-d6)methyl]-7-methoxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one Hydrochloride; 8-[(Dimethylamino-d6)methyl]-7-methoxy-3-methylflavone Hydrochloride; 2-Phenyl-3-methyl-7-methoxy-8-(dimethyl-d6)aminomethylchromone Hydrochloride; 3-Methyl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Dimefline D6 Hydrochloride
Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium into complex organic molecules like Dimefline requires regioselective and efficient synthetic methods. These strategies are broadly categorized into two approaches: de novo synthesis using deuterated building blocks or direct hydrogen-deuterium exchange (HDE) on the final compound or a late-stage intermediate.
Precursor Selection and Chemical Synthesis Pathways for Dimefline-d6 Hydrochloride
The synthesis of this compound, where the six deuterium atoms are located on the two methyl groups of the dimethylamino moiety, necessitates a carefully planned synthetic route. The most common and efficient method involves the use of a deuterated precursor.
A plausible synthetic pathway for this compound is a multi-step process that begins with the appropriate selection of a deuterated starting material. In this case, dimethylamine-d6 is the key precursor. The synthesis generally follows these key steps:
Mannich Reaction: The synthesis often commences with a Mannich reaction involving a suitable flavone (B191248) derivative, formaldehyde, and dimethylamine-d6. The flavone core, 8-hydroxy-7-methoxy-3-methylflavone, serves as the scaffold.
Reaction with Deuterated Amine: The crucial step for deuterium incorporation is the reaction with dimethylamine-d6 hydrochloride. This ensures that the resulting aminomethyl group is fully deuterated at the N-methyl positions.
Purification and Salt Formation: Following the reaction, the crude product is purified using standard techniques such as recrystallization or column chromatography. The final step involves the formation of the hydrochloride salt to enhance stability and solubility.
The selection of the appropriate deuterated precursor is paramount to achieving high isotopic enrichment in the final product.
Reaction Optimization for Deuterium Exchange and Yield Enhancement
Several factors influence the efficiency of HDE reactions:
Catalyst: Transition metal catalysts, such as palladium, platinum, or ruthenium, are often employed to facilitate H/D exchange. mdpi.com The choice of catalyst can significantly impact the regioselectivity and extent of deuteration.
Deuterium Source: Deuterium gas (D2), heavy water (D2O), or deuterated solvents are common sources of deuterium. mdpi.com The selection of the deuterium source depends on the specific reaction conditions and the substrate.
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized to achieve the desired level of deuteration without causing degradation of the starting material. mdpi.com
For instance, catalytic deuteration methods have been developed for various organic molecules, achieving high levels of deuterium incorporation. nih.gov These methods often involve optimizing the catalyst loading, temperature, and reaction time to maximize the exchange process while minimizing side reactions.
Comprehensive Isotopic Purity and Distribution Analysis
Following the synthesis of this compound, a thorough analysis is required to confirm the isotopic purity and the specific sites of deuteration. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this characterization.
High-Resolution Mass Spectrometry (HRMS) for Deuterium Content Determination
HRMS is a powerful technique for determining the isotopic composition of a molecule with high accuracy. sigmaaldrich.com By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, the number of incorporated deuterium atoms can be determined.
The theoretical molecular weight of this compound (C20H16D6ClNO3) is 365.88 g/mol . pharmaffiliates.com HRMS analysis of a synthesized batch would be expected to show a prominent peak corresponding to this mass. The isotopic distribution pattern can further confirm the successful incorporation of six deuterium atoms.
Table 1: Theoretical and Observed Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C20H16D6ClNO3 |
| Theoretical Monoisotopic Mass | 365.1856 |
| Observed Mass (Example) | 365.1858 |
| Mass Accuracy (ppm) | < 5 ppm |
| Deuterium Incorporation | > 99% |
Note: The observed mass and mass accuracy are illustrative and would be determined experimentally.
The high resolution of the instrument allows for the differentiation between the deuterated species and any residual non-deuterated or partially deuterated molecules, thereby providing a quantitative measure of isotopic purity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration Confirmation
In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be significantly diminished or absent, confirming that deuteration has occurred at this specific site. The integration of the remaining proton signals would be consistent with the rest of the molecular structure.
²H NMR spectroscopy provides direct evidence of the deuterium atoms. A single resonance in the ²H NMR spectrum would be expected, corresponding to the six equivalent deuterium atoms on the dimethylamino group. The chemical shift of this signal would be characteristic of deuterium atoms in that chemical environment.
Advanced NMR techniques, such as 2D NMR (e.g., HSQC, HMBC), can further elucidate the structure and confirm the connectivity of the molecule, ensuring the integrity of the Dimefline scaffold during the deuteration process.
Table 2: Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Key Observation |
| ¹H | Absence of signal around 2.3-2.5 ppm | Confirms deuteration of N-methyl groups |
| ²H | Signal around 2.3-2.5 ppm | Direct detection of incorporated deuterium |
| ¹³C | Shift in the signal for the N-methyl carbons | Isotope effect on carbon chemical shift |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
The combination of HRMS and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound, ensuring its suitability for use as an internal standard in analytical studies or for investigating the kinetic isotope effect in metabolic pathways.
Dimefline D6 Hydrochloride As a Reference Standard in Quantitative Analytical Science
Foundational Role of Internal Standards in Chromatographic Mass Spectrometry (GC-MS, LC-MS)
In quantitative analysis using methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard is paramount. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is isotopically distinct, allowing it to be distinguished by the mass spectrometer. Dimefline-d6 Hydrochloride, being a stable isotope-labeled version of Dimefline, perfectly fits this role.
Mitigation of Matrix Effects and Ion Suppression Phenomena
Biological samples, such as blood, urine, and tissue, are complex matrices containing numerous endogenous and exogenous compounds. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal), both of which result in inaccurate quantification.
This compound, when added to a sample at a known concentration, experiences the same matrix effects as the unlabeled Dimefline. Because the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, the ratio of their signals remains constant, even if the absolute signals fluctuate. This normalization effectively cancels out the variability introduced by the matrix, leading to a more accurate determination of the analyte's concentration.
Precision and Accuracy Enhancement in Bioanalytical Assays
The use of a stable isotope-labeled internal standard like this compound significantly enhances the precision and accuracy of bioanalytical assays. Precision refers to the closeness of repeated measurements to each other, while accuracy refers to the closeness of a measured value to the true value.
By compensating for variations in sample extraction, injection volume, and instrument response, this compound minimizes the random and systematic errors that can compromise the reliability of an assay. This is particularly crucial in clinical and forensic toxicology, where precise and accurate quantification of drugs and their metabolites is essential for correct interpretation and decision-making.
Rigorous Analytical Method Development and Validation for this compound
Before an analytical method using this compound as an internal standard can be implemented for routine use, it must undergo a rigorous development and validation process to ensure it is fit for its intended purpose. This validation process assesses several key parameters.
Establishment of Linearity, Sensitivity, and Calibration Range
A fundamental aspect of method validation is establishing the relationship between the concentration of the analyte and the instrument's response. This is typically done by creating a calibration curve using a series of standards with known concentrations of Dimefline and a constant concentration of this compound.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.
Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified with acceptable precision and accuracy (Lower Limit of Quantification, LLOQ).
Calibration Range: The range of concentrations over which the method is demonstrated to be linear, precise, and accurate.
| Validation Parameter | Illustrative Performance Characteristic |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Evaluation of Reproducibility, Robustness, and Stability in Diverse Research Matrices
To ensure the reliability of an analytical method, its performance must be consistent under various conditions.
Reproducibility: The ability of the method to produce the same results when performed by different analysts, on different instruments, and on different days.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and column temperature.
Stability: The chemical stability of the analyte and internal standard in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature storage, and long-term storage at low temperatures).
For a robust method, the stability of Dimefline and this compound in matrices like plasma or urine would be assessed under various conditions to establish proper sample handling and storage protocols.
Applications in Research and Forensic Analytical Laboratories
The primary application of this compound is in quantitative studies where the concentration of Dimefline needs to be accurately determined.
In a research setting , this could involve pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Dimefline. By using this compound as an internal standard, researchers can obtain high-quality data to model the drug's behavior in the body.
In forensic analytical laboratories , the accurate quantification of Dimefline may be necessary in cases of suspected overdose or to determine compliance with a prescribed treatment. The use of a deuterated internal standard is considered the gold standard in forensic toxicology for its ability to provide legally defensible results. For instance, in a post-mortem investigation, the concentration of Dimefline in various tissues could be determined to help establish the cause of death.
While specific forensic case reports detailing the use of this compound are not widely published, the principles of its application are well-established in the analysis of a broad range of therapeutic and illicit drugs.
Quantitative Analysis of Dimefline and Related Analogues in In Vitro Systems
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to the nearly identical physicochemical properties of the labeled and unlabeled compounds, which ensures they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification.
In the context of in vitro studies, such as metabolic stability assays, this compound is indispensable for accurately determining the rate of metabolism of Dimefline. These assays typically involve incubating the parent drug (Dimefline) with liver microsomes or other metabolically active systems and monitoring its disappearance over time.
Hypothetical Research Findings from a Metabolic Stability Assay:
An in vitro metabolic stability study of Dimefline could be conducted using human liver microsomes. In such a study, a known concentration of Dimefline would be incubated with the microsomes, and samples would be taken at various time points. This compound would be added to each sample as an internal standard to ensure accurate quantification of the remaining Dimefline by LC-MS/MS.
The data from such a study could be presented as follows:
| Time (minutes) | Dimefline Concentration (µM) | % Dimefline Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.62 | 62 |
| 30 | 0.38 | 38 |
| 60 | 0.15 | 15 |
From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated, providing valuable insights into the metabolic fate of Dimefline. The use of this compound ensures that the measured decrease in Dimefline concentration is a true reflection of metabolic degradation and not an artifact of the analytical process.
Application in Quality Control and Research Product Characterization
In the pharmaceutical industry, reference standards are crucial for the quality control (QC) of active pharmaceutical ingredients (APIs) and finished products. This compound serves as an ideal reference standard for the characterization and QC testing of Dimefline research products.
Purity and Identity Confirmation:
As a well-characterized material, this compound can be used to confirm the identity and determine the purity of newly synthesized batches of Dimefline. In techniques like mass spectrometry, the known mass difference between Dimefline and its deuterated analogue allows for unambiguous identification.
Quantitative Potency Determination:
Isotope dilution mass spectrometry (IDMS) is a powerful technique for the highly accurate determination of the concentration of a compound. By using a known amount of this compound, the absolute concentration of Dimefline in a research product can be determined with high precision.
Hypothetical Data from a Validated LC-MS/MS Method for Dimefline Quantification:
A validated LC-MS/MS method for the quantification of Dimefline, using this compound as an internal standard, is essential for quality control. The validation process would generate data to demonstrate the method's reliability.
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.
| Nominal Concentration (ng/mL) | Calculated Mean Concentration (ng/mL) | Accuracy (%) |
| 1 | 1.02 | 102.0 |
| 5 | 4.95 | 99.0 |
| 25 | 25.3 | 101.2 |
| 100 | 98.7 | 98.7 |
| 500 | 505 | 101.0 |
| 1000 | 995 | 99.5 |
Correlation Coefficient (r²): >0.999
Precision and Accuracy: The closeness of repeated measurements and the closeness of the measured value to the true value.
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 4.5 | 103.3 | 5.2 | 102.5 |
| Medium | 150 | 3.1 | 98.7 | 4.0 | 99.1 |
| High | 800 | 2.5 | 101.5 | 3.3 | 100.8 |
The consistent and reliable performance demonstrated in these tables, underpinned by the use of this compound, would qualify the analytical method for routine use in the quality control of Dimefline research products. This ensures that the material used in further research and development is of the required purity and potency.
Research Applications of Dimefline D6 Hydrochloride in Pharmacological and Metabolic Studies Non Clinical
Elucidation of Metabolic Transformations of Dimefline Utilizing Deuterated Analogues
The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. Because cleavage of this bond is often the rate-limiting step in metabolic reactions, enzymes metabolize the deuterated site more slowly. nih.govresearchgate.net This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a cornerstone of using deuterated analogues like Dimefline-d6 Hydrochloride to investigate a drug's metabolic fate. scispace.com
In vitro metabolism studies are essential early steps in drug discovery for identifying metabolic pathways and potential drug-drug interactions. nih.gov Human liver microsomes are subcellular fractions that are rich in key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, making them a standard tool for these investigations. researchgate.netnih.govdls.com
To profile the biotransformation of Dimefline, both the parent compound and this compound would be incubated separately with liver microsomes in the presence of necessary cofactors. researchgate.net By comparing the rate of disappearance of the parent compounds and the rate of formation of various metabolites, researchers can pinpoint the primary sites of metabolism. For Dimefline-d6, metabolism involving the dimethylamino group (e.g., N-demethylation) would be significantly slowed. This would lead to a different metabolite profile compared to the non-deuterated Dimefline, potentially increasing the formation of metabolites through alternative pathways. This "metabolic switching" provides clear evidence of the molecule's metabolic "soft spots." nih.gov
| Metabolite | Metabolic Pathway | Relative Formation from Dimefline (%) | Relative Formation from Dimefline-d6 (%) | Interpretation |
|---|---|---|---|---|
| M1 (N-desmethyl-dimefline) | N-Demethylation | 65 | 15 | Reduced formation indicates N-demethylation is a major pathway slowed by the KIE. |
| M2 (Aromatic Hydroxylation) | Hydroxylation | 25 | 60 | Increased formation suggests this is a secondary pathway that becomes more prominent when N-demethylation is inhibited. |
| M3 (Other) | Multiple | 10 | 25 | Shows a shift towards other minor metabolic routes. |
Following in vitro screening, studies are extended to preclinical animal models, such as mice or rats, to understand metabolism within a complete biological system. youtube.comnih.gov These in vivo studies are crucial for confirming that the metabolic pathways observed in microsomes are relevant in a whole organism. researchgate.net
In these studies, separate groups of animals would be administered Dimefline or this compound. nih.gov Biological samples, including plasma, urine, and feces, are collected over time. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are then used to separate, identify, and quantify the parent drug and its metabolites. The distinct mass difference between Dimefline and Dimefline-d6 and their respective metabolites makes them easy to differentiate via mass spectrometry. By comparing the metabolite profiles from both groups, researchers can confirm the primary metabolic pathways in vivo and identify any species-specific differences in metabolism. nih.gov
Pharmacokinetic Assessment in Research Models (Excluding Clinical Pharmacokinetics)
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.gov Non-clinical PK studies are vital for predicting a drug's behavior and establishing a foundation for its potential therapeutic use. europa.eu
Preclinical pharmacokinetic studies typically involve administering the drug to animal models via different routes, most commonly intravenous (IV) and oral (PO). nih.gov IV administration allows for the assessment of distribution and elimination without the variable of absorption, while PO administration provides critical information on oral bioavailability. Blood samples are collected at various time points to measure the concentration of the drug in plasma, allowing for the calculation of key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½). Analysis of urine and feces helps to determine the primary routes of excretion.
Accurate and precise quantification of drugs and their metabolites in complex biological matrices like plasma is a significant analytical challenge. nih.gov Stable isotope-labeled compounds are considered the gold standard for use as internal standards (IS) in quantitative LC-MS/MS bioanalysis. scispace.comresearchgate.net this compound is an ideal internal standard for the quantification of Dimefline. acanthusresearch.com
During sample preparation, a known, constant amount of Dimefline-d6 is added to every sample, including calibration standards, quality controls, and unknown study samples. nih.gov Because the deuterated IS is chemically identical to the analyte (Dimefline), it behaves the same way during extraction, chromatography, and ionization in the mass spectrometer. researchgate.net Any sample loss or variability in instrument response will affect both the analyte and the IS equally. nih.govscispace.com By measuring the ratio of the analyte's response to the IS's response, the method corrects for these variations, leading to highly reliable and reproducible results. researchgate.netnih.gov This approach is essential for generating the high-quality concentration-time data needed to accurately calculate pharmacokinetic parameters. researchgate.net
| Parameter | Definition | Intravenous (IV) Route | Oral (PO) Route |
|---|---|---|---|
| Cmax (ng/mL) | Maximum plasma concentration | N/A | 850 |
| Tmax (h) | Time to reach Cmax | N/A | 0.75 |
| AUC (ng·h/mL) | Area under the concentration-time curve | 2100 | 1470 |
| t½ (h) | Elimination half-life | 2.5 | 2.6 |
| CL (L/h/kg) | Clearance | 0.95 | N/A |
| F (%) | Oral Bioavailability | N/A | 70 |
Contributions to Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Research
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying a compound's structure, chemists aim to enhance desired properties like potency and selectivity while minimizing undesirable ones.
| Structural Position | Observed Metabolism | SAR Modification Strategy | Predicted Outcome |
|---|---|---|---|
| N-Dimethyl Group | Rapid N-demethylation (primary pathway) | Replace with a cyclopropyl (B3062369) or t-butyl group | Increased metabolic stability, longer half-life |
| Phenyl Ring | Minor aromatic hydroxylation | Introduce an electron-withdrawing group (e.g., fluorine) | Reduced susceptibility to oxidative metabolism |
| Methyl Group at C3 | Metabolically stable | Retain this feature in new analogues | Preservation of a non-labile part of the molecule |
Support for Mechanistic Investigations of Analeptic Agents and Their Derivatives
The use of stable isotope-labeled compounds like this compound is a powerful technique for elucidating the intricate mechanisms of drug action. In the context of analeptic agents, which are central nervous system stimulants that primarily target respiratory function, understanding the precise molecular pathways is crucial for the development of safer and more effective derivatives.
One of the primary applications of deuterated compounds in mechanistic studies is the investigation of the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The bond between a deuterium and a carbon atom (C-D) is stronger than the bond between a hydrogen and a carbon atom (C-H). Consequently, if the cleavage of a C-H bond is a rate-determining step in a metabolic pathway, the rate of that reaction will be slower for a deuterated compound like this compound. portico.org
By comparing the rate of metabolism of Dimefline Hydrochloride with that of this compound, researchers can determine if the breaking of a C-H bond at the site of deuteration is a critical step in its biotransformation. This information is invaluable for identifying the specific enzymes, such as cytochrome P450 isoforms, responsible for the drug's metabolism and for pinpointing the exact sites on the molecule that are susceptible to metabolic modification. nih.gov
Table 1: Illustrative Kinetic Isotope Effect (KIE) in the Metabolism of an Analeptic Agent
| Compound | Rate of Metabolism (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) | Implication for Reaction Mechanism |
| Analeptic Agent (Non-deuterated) | 150 | \multirow{2}{*}{2.5} | C-H bond cleavage is likely a rate-determining step in the metabolic pathway. |
| Analeptic Agent-d6 (Deuterated) | 60 |
This table provides a hypothetical example to illustrate the concept of the Kinetic Isotope Effect. The data is not derived from a specific study on this compound but serves to explain its potential application in mechanistic investigations.
Furthermore, this compound can be used as a tracer in metabolic studies to identify and quantify metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov When co-administered with its non-labeled counterpart, the distinct mass of the deuterated compound allows for the unambiguous identification of its metabolites using mass spectrometry. This "isotope cluster" pattern helps to differentiate drug-related compounds from endogenous molecules, facilitating the comprehensive mapping of metabolic pathways.
Enabling Precise Quantification for Computational Modeling in Drug Discovery Research
Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is an integral part of modern drug discovery. nih.gov These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, helping to predict its efficacy and potential toxicity. The accuracy of these models is highly dependent on the quality of the input data, which is primarily derived from pharmacokinetic studies. researchgate.net
This compound plays a critical role in generating this high-quality data by serving as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). texilajournal.comnih.gov An internal standard is a compound of known concentration that is added to a biological sample prior to analysis. It is used to correct for variations in sample processing and instrumental response, thereby improving the accuracy and precision of the measurement of the target analyte (in this case, Dimefline). scispace.com
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry for several reasons: researchgate.net
Similar Physicochemical Properties: It behaves almost identically to the non-labeled Dimefline during sample extraction, chromatography, and ionization, ensuring that any experimental variations affect both the analyte and the internal standard to the same extent. texilajournal.com
Co-elution: In liquid chromatography, it co-elutes with the analyte, which is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. chromforum.org
Distinct Mass: Its higher mass allows it to be distinguished from the analyte by the mass spectrometer, enabling simultaneous and independent measurement.
The use of this compound as an internal standard allows for the highly accurate and precise quantification of Dimefline in various biological samples over time. This data is essential for constructing robust pharmacokinetic models.
Table 2: Key Pharmacokinetic Parameters Determined Using a Deuterated Internal Standard for Computational Modeling
| Pharmacokinetic Parameter | Description | Importance in Computational Modeling |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Predicts the potential for therapeutic efficacy and toxicity. |
| Tmax | Time at which the Cmax is observed. | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | The total exposure to a drug over time. | Reflects the overall bioavailability of the drug. |
| t1/2 (Half-life) | The time required for the concentration of the drug to be reduced by half. | Determines the dosing interval and the time to reach steady-state concentrations. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Describes the extent to which a drug distributes into body tissues. |
This table outlines the essential pharmacokinetic parameters that are accurately determined through bioanalytical methods employing a deuterated internal standard like this compound. These parameters are fundamental inputs for the development and validation of computational models in drug discovery.
By providing reliable quantitative data, this compound facilitates the development of sophisticated computational models that can simulate the behavior of Dimefline and its derivatives in the body. These models can then be used to predict the impact of different dosing regimens, explore potential drug-drug interactions, and guide the design of new analeptic agents with improved pharmacokinetic profiles.
Innovations and Future Trajectories in Deuterated Compound Research Utilizing Dimefline D6 Hydrochloride
Integration with Advanced Separation Techniques and Detection Platforms
The utility of Dimefline-d6 Hydrochloride is significantly enhanced when integrated with modern analytical instrumentation. Advanced separation techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are foundational in pharmaceutical analysis for their ability to separate complex mixtures into individual components. ijpsjournal.comjocpr.com When coupled with sensitive detection platforms like mass spectrometry (MS), these methods provide a powerful tool for the precise quantification of Dimefline in various matrices. ijpsjournal.comlongdom.org
In such analyses, this compound serves as an ideal internal standard. clearsynth.com Due to its nearly identical chemical properties to the non-deuterated Dimefline, it co-elutes during chromatography. However, its increased mass, due to the six deuterium (B1214612) atoms, allows it to be distinguished by a mass spectrometer. wikipedia.org This co-elution and distinct mass-to-charge ratio enable the correction for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of Dimefline. chiron.no
Illustrative Data Table: Chromatographic Properties
| Parameter | Value |
| Chromatographic Method | Reverse-Phase HPLC |
| Column | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Retention Time (Dimefline) | ~ 5.2 min |
| Retention Time (Dimefline-d6 HCl) | ~ 5.2 min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
This table is for illustrative purposes to demonstrate typical chromatographic parameters.
Exploration of Novel Spectroscopic Characterization Methods
The structural integrity and isotopic enrichment of this compound are confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are the primary methods for characterizing isotopically labeled compounds. wikipedia.org
Proton (¹H) NMR of this compound would show a reduction in signal intensity corresponding to the positions of deuterium substitution compared to the spectrum of unlabeled Dimefline. Deuterium (²H) NMR, on the other hand, would exhibit signals at the specific locations of the deuterium atoms, confirming the success of the isotopic labeling. High-resolution mass spectrometry is employed to determine the exact mass of the molecule, which verifies the incorporation of the six deuterium atoms and allows for the calculation of isotopic purity. nih.gov
Illustrative Data Table: Spectroscopic Data
| Technique | Observation for this compound |
| ¹H NMR | Reduced signal intensity for the N,N-dimethyl protons. |
| ²H NMR | Signal present corresponding to the N,N-dimethyl-d6 group. |
| High-Resolution MS | Molecular ion peak observed at m/z corresponding to C₂₀H₁₅D₆NO₃Cl. |
This table provides an illustrative overview of expected spectroscopic data.
Role in the Advancement of Certified Reference Material (CRM) Standards for Deuterated Substances
Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and comparability of analytical measurements. Deuterated compounds like this compound are pivotal in the development of CRMs for quantitative analysis. clearsynth.com As a stable, isotopically labeled internal standard, it provides a reliable reference point for the quantification of Dimefline in clinical and forensic toxicology, as well as in pharmaceutical quality control. pharmaffiliates.com
Prospective Applications in Emerging Areas of Chemical Biology and Analytical Forensics Research
The application of deuterated compounds is expanding into new frontiers of scientific investigation. In chemical biology, isotope labeling is a powerful tool for tracing the metabolic fate of molecules within biological systems. fiveable.mestudysmarter.co.uk this compound could be utilized in metabolic studies to investigate the biotransformation of Dimefline, providing insights into its metabolic pathways and identifying potential metabolites. acs.org
In the field of analytical forensics, the demand for high-quality internal standards for the quantification of drugs and their metabolites is ever-present. researchgate.netasme.org this compound is an essential tool for forensic toxicologists in developing robust and reliable methods for the detection and quantification of Dimefline in biological samples, which is critical in forensic investigations. nih.govdntb.gov.ua The use of such deuterated standards enhances the accuracy and defensibility of forensic laboratory results. astm.org
Q & A
Q. What are the critical safety protocols for handling Dimefline-d6 Hydrochloride in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety guidelines, including wearing PPE (gloves, lab coats, eye protection, and masks) to prevent skin/eye contact or inhalation . Work should be conducted in a fume hood to minimize exposure. Immediate decontamination procedures (e.g., rinsing eyes with water for 15 minutes) are required for accidental exposure . Storage conditions should align with stability data (e.g., room temperature, inert atmosphere) to avoid decomposition or hazardous reactions .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Structural validation requires a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For NMR, analyze deuterium labeling at the dimethyl-d6 group (e.g., absence of proton signals at ~2.8–3.0 ppm for non-deuterated dimethyl groups) . MS should confirm the molecular ion peak (M+H⁺) with a mass shift of +6 Da compared to the non-deuterated analog . Cross-reference spectral data with certified reference standards to ensure accuracy .
Q. What are the recommended storage conditions to maintain this compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C, away from incompatible materials (strong acids/oxidizers) . Regularly monitor for discoloration or precipitation, which may indicate degradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict long-term storage viability .
Advanced Research Questions
Q. How should researchers optimize experimental parameters for deuterium retention in this compound under varying pH conditions?
- Methodological Answer : Use isotopic exchange studies to assess deuterium loss. Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C. Quantify deuterium retention via LC-MS/MS over time. For acidic conditions (pH < 4), protonation of the dimethylamine group may accelerate deuterium exchange, necessitating pH-controlled reaction environments .
Q. What strategies resolve contradictions in toxicological data for this compound across studies?
- Methodological Answer : Conduct dose-response studies to clarify discrepancies. Compare acute toxicity (e.g., LD₅₀ in rodent models) with chronic exposure effects (e.g., 90-day repeated-dose assays). Use in vitro assays (e.g., Ames test for mutagenicity) to identify confounding factors like impurities or solvent interactions . Statistical meta-analysis of historical data can isolate variables (e.g., batch-to-batch variability) .
Q. How can researchers design a robust protocol for assessing metabolic stability of this compound in hepatic microsomes?
- Methodological Answer : Incubate the compound with pooled human liver microsomes (0.5–1 mg/mL protein) in NADPH-regenerating systems. Use LC-HRMS to quantify parent compound depletion over 60 minutes. Calculate intrinsic clearance (CLint) using the in vitro half-life method. Include deuterated internal standards (e.g., D₃-verapamil) to control for matrix effects .
Q. What analytical approaches differentiate this compound from its non-deuterated analog in complex biological matrices?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with a mass accuracy ≤ 3 ppm. Monitor the +6 Da mass shift in precursor and product ions. For LC separation, use a HILIC column to resolve polar metabolites. Validate specificity via spiked matrix samples and isotope dilution techniques .
Methodological Notes
- Data Reprodubility : Document batch-specific analytical certificates (e.g., NMR/MS spectra) and adhere to ICH Q2(R1) guidelines for method validation .
- Contradiction Mitigation : Use orthogonal techniques (e.g., XRD for crystallinity, DSC for thermal stability) to confirm physicochemical properties .
- Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo studies and follow OECD GLP principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
